4-{[(5-cyclopropyl-1,2-oxazol-3-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-{[(5-cyclopropyl-1,2-oxazol-3-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Preparation Methods
The synthesis of 4-{[(5-cyclopropyl-1,2-oxazol-3-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Chemical Reactions Analysis
4-{[(5-cyclopropyl-1,2-oxazol-3-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of nitrile oxides with olefins can yield 5-substituted amino-isoxazole derivatives .
Scientific Research Applications
This compound has significant scientific research applications in various fields, including chemistry, biology, medicine, and industry. In drug discovery, isoxazole derivatives are used as crucial moieties in the development of new drugs due to their diverse biological activities . They have been found to exhibit anticancer, antioxidant, antibacterial, and antimicrobial activities . Additionally, isoxazole derivatives are used as potential HDAC inhibitors and have shown promise in various therapeutic applications .
Mechanism of Action
The mechanism of action of 4-{[(5-cyclopropyl-1,2-oxazol-3-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert their effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-{[(5-cyclopropyl-1,2-oxazol-3-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives . These compounds share similar heterocyclic structures and exhibit diverse biological activities. isoxazole derivatives are unique due to their specific chemical properties and the wide range of biological activities they possess .
Properties
IUPAC Name |
5-cyclopropyl-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-19(2)16(22)20-7-5-11(6-8-20)10-17-15(21)13-9-14(23-18-13)12-3-4-12/h9,11-12H,3-8,10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISACOERZGAMPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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